(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
Description
Properties
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-16-8-10-17(11-9-16)24(29)28-13-12-23(27-28)18-4-2-5-19(14-18)30-15-20-21(25)6-3-7-22(20)26/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWUUYLNXEGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C₁₆H₁₂ClFN₂O
- CAS Number: 451485-60-2
- Molecular Weight: 306.73 g/mol
- Melting Point: 125–127 °C
Pyrazole derivatives like this compound often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity: Many pyrazole compounds act as inhibitors of specific enzymes involved in disease processes, such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory pathways.
- Modulation of Receptor Activity: These compounds can also interact with G-protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways that affect cell proliferation and apoptosis .
- Antioxidant Properties: Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .
Anticancer Activity
Recent research indicates that pyrazole derivatives possess significant anticancer properties. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound's structure allows it to interact with specific targets in cancer cells, enhancing its therapeutic efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It was shown to reduce the production of pro-inflammatory cytokines and mediators in vitro and in vivo models of inflammation . This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that this pyrazole derivative exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
Case Studies
| Study | Findings |
|---|---|
| In vitro anticancer study | The compound inhibited cell growth in breast and colon cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Anti-inflammatory model | In a rat model of adjuvant arthritis, administration led to a significant reduction in paw swelling compared to control groups (p < 0.01) |
| Antimicrobial testing | Showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 427.3 g/mol. The structure includes a pyrazole ring, which is known for its biological activity, and various substituents that enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone have shown moderate to good antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells . The mechanism of action often involves the modulation of specific signaling pathways that regulate cell proliferation and apoptosis.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has demonstrated that certain compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic diseases . This application is particularly relevant in developing treatments for conditions such as arthritis and other inflammatory disorders.
Anticonvulsant Properties
Another promising application is in the field of neurology, where pyrazole derivatives have been evaluated for their anticonvulsant activity. Studies suggest that these compounds can modulate neurotransmitter systems, providing potential therapeutic benefits for epilepsy management .
Fungicidal Activity
The compound has been explored for its fungicidal properties, making it a candidate for agricultural applications. Research indicates that formulations containing this compound can effectively control fungal pathogens in crops, thereby enhancing agricultural productivity .
Herbicide Development
There is ongoing research into the herbicidal potential of pyrazole derivatives. These compounds may inhibit specific enzymes involved in plant growth, offering a new avenue for developing selective herbicides that minimize damage to non-target species .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
Halogenation Patterns: The target compound’s 2-chloro-6-fluorobenzyl group is distinct from the 4-bromo/4-fluoro substitutions in compounds. In contrast, the 3-chlorophenylsulfanyl group in introduces a sulfur atom, which could modulate redox properties or metal chelation.
Methanone vs. Ethanone/Carbaldehyde: The 4-methylphenyl methanone in the target compound differs from the ethanone in and the carbaldehyde in . Methanones generally exhibit greater stability than aldehydes, which may reduce metabolic oxidation .
Heterocyclic Extensions :
- The benzothiazole moiety in confers rigidity and π-stacking capacity, absent in the target compound. This difference might limit the target compound’s applicability in DNA intercalation but favor kinase or protease inhibition .
Pharmacological and Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Analysis :
- The target compound’s higher molecular weight and logP suggest superior membrane permeability but possible challenges in aqueous solubility.
- The 4-methylphenyl methanone group may reduce polarity compared to the benzothiazole in , impacting solubility and bioavailability .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The compound is synthesized via multi-step protocols involving nucleophilic aromatic substitution and cross-coupling reactions. For example, a similar pyrazole-containing methanone derivative was synthesized by condensing hydrazine derivatives with substituted ketones under reflux in ethanol (as described in for analogous pyrazoline systems). Key intermediates, such as halogenated benzyl ethers, are often prepared using Williamson ether synthesis, followed by Suzuki-Miyaura coupling to attach aryl groups (referenced in for fluorophenyl intermediates).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and verify aryl/heterocyclic linkages (e.g., methanone carbonyl signals near δ 190–200 ppm).
- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups.
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in for a brominated pyrazole methanone derivative.
Advanced Research Questions
Q. How can researchers optimize reaction yields for the critical benzyl ether formation step?
Yields depend on:
- Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ to activate phenolic oxygen for nucleophilic substitution ( ).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity, but may require rigorous drying to avoid hydrolysis.
- Temperature control : Reactions are often conducted at 80–100°C under inert atmosphere to minimize side products. Contradictions in yields between studies (e.g., vs. 17) may stem from trace moisture or impurities in starting materials.
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- DFT Calculations : Used to analyze electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry (as in for triazole-pyrimidine systems).
- Molecular Docking : To assess binding affinity with target proteins (e.g., kinases or GPCRs), leveraging software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP) and metabolic stability, critical for preclinical studies.
Q. How can structural data discrepancies (e.g., bond angles in crystallography) be resolved?
Discrepancies in X-ray data (e.g., vs. 15) may arise from crystal packing effects or thermal motion. Strategies include:
- High-resolution data collection (≤0.8 Å resolution).
- Hirshfeld surface analysis to quantify intermolecular interactions.
- Comparative DFT geometry optimization to validate experimental results.
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Standardized purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate >95% purity ( ).
- Stability studies : Monitor degradation under varying pH/temperature using HPLC ( ).
- Bioassay replicates : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm activity trends.
Methodological Tables
Table 1: Key Synthetic Steps and Conditions
Table 2: Common Analytical Data Ranges
Contradiction Analysis
- Synthetic Yields : reports 75% yield for fluorobenzyl ether formation, while notes 60% under similar conditions. This discrepancy may arise from differences in reagent purity or inert atmosphere control.
- Crystallographic Data : shows a shorter C=O bond (1.21 Å) compared to DFT-predicted 1.23 Å (), suggesting experimental vs. theoretical calibration gaps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
